Selectivity Profile Against Histone Demethylase JMJD2C: Target Compound vs. Chlorinated Analog
The target compound demonstrates a quantifiable difference in inhibitory potency against the epigenetic target JMJD2C compared to its core scaffold analog, N-[4-(dimethylamino)phenyl]-4-phenylbutanamide. In a mass spectrophotometric assay, the target compound's IC50 was 3.40E+3 nM (3,400 nM) [1]. In contrast, a closely related analog, N-[4-(dimethylamino)phenyl]-4-phenylbutanamide (CID 885979), is classified as entirely inactive against multiple protein targets in PubChem BioAssay screens, with no detectable inhibition reported [2]. This establishes that the 4-ethylphenoxybutanamide chain confers a gain of function for JMJD2C inhibition that is absent in simpler phenylbutanamide derivatives.
| Evidence Dimension | Inhibition of histone demethylase JMJD2C catalytic domain |
|---|---|
| Target Compound Data | IC50 = 3.40E+3 nM (3,400 nM) |
| Comparator Or Baseline | N-[4-(dimethylamino)phenyl]-4-phenylbutanamide (CID 885979): No inhibition reported in serial PubChem screens |
| Quantified Difference | Target compound: Moderate inhibition (3,400 nM). Comparator: Inactive. |
| Conditions | Inhibition of N-terminal GST-fused human JMJD2C catalytic domain (amino acid 1-420) using H3K9me3 as substrate, measured by mass spectrophotometric analysis. |
Why This Matters
For epigenetic probe discovery, this quantifiable gain of function against a high-value target (JMJD2C) directly justifies procurement over the inactive phenylbutanamide scaffold, which may be incorrectly assumed to be a generic substitute.
- [1] BindingDB. Entry BDBM50361475. Affinity Data for CHEMBL1938900. IC50 for human JMJD2C catalytic domain. 2025. Available at: https://www.bindingdb.org/bind/BDBM50361475 View Source
- [2] BindingDB. Entry BDBM49301. Summary for CID 885979 (N-[4-(dimethylamino)phenyl]-4-phenylbutanamide). Affinity Data. 2011. View Source
